molecular formula C16H22N6O3 B6504320 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396876-89-3

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Numéro de catalogue B6504320
Numéro CAS: 1396876-89-3
Poids moléculaire: 346.38 g/mol
Clé InChI: YVCIAFJXNIPDLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (MPCU) is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. MPCU has a unique chemical structure that is composed of a cyclohexylurea moiety, a pyrazin-2-yl group, and a methoxyethyl substituent. This structure provides MPCU with a variety of biochemical and physiological effects, making it a promising compound for scientific research.

Applications De Recherche Scientifique

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been studied for its potential use in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has also been studied for its potential use in the treatment of Parkinson’s disease, as it has been shown to reduce the levels of the protein alpha-synuclein in the brain.

Mécanisme D'action

The exact mechanism of action of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is not fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in a variety of physiological processes, including learning and memory. By inhibiting the breakdown of acetylcholine, 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea may be able to improve cognitive function and reduce the symptoms of Alzheimer’s and Parkinson’s disease.
Biochemical and Physiological Effects
3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been shown to reduce the levels of the protein alpha-synuclein in the brain, which is involved in the progression of Parkinson’s disease. 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to using 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea in laboratory experiments. For example, it is not always possible to obtain a high yield of the compound, and it is not always easy to purify.

Orientations Futures

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has potential for a variety of future applications. It could potentially be used as a therapeutic agent for the treatment of Alzheimer’s and Parkinson’s disease, as well as other neurological disorders. In addition, it could potentially be used to improve cognitive function in healthy individuals. Further research is needed to explore the potential of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea and to develop more effective and safe formulations. Additionally, further research is needed to identify other potential applications of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, such as in the treatment of cancer and other diseases.

Méthodes De Synthèse

3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can be synthesized using a method known as the “pyrazin-2-yl-oxadiazol-5-yl cyclohexylurea” reaction. This method involves the reaction of a cyclohexylurea with a pyrazin-2-yl-oxadiazol-5-yl chloride in the presence of an appropriate base. The reaction is typically carried out in an inert atmosphere and yields 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea as a white solid.

Propriétés

IUPAC Name

1-(2-methoxyethyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-24-10-9-19-15(23)21-16(5-3-2-4-6-16)14-20-13(22-25-14)12-11-17-7-8-18-12/h7-8,11H,2-6,9-10H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCIAFJXNIPDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.